

Technical Guide: N,N-Dimethylhydroxylamine Hydrochloride Solubility Profile & Application

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Compound of Interest

Compound Name: *N,N-Dimethylhydroxylamine*

CAS No.: 5725-96-2

Cat. No.: B1214378

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Executive Summary & Critical Isomer Distinction

N,N-Dimethylhydroxylamine hydrochloride (DMHA[1][2][3][4]·HCl) is a specialized reducing agent and radical scavenger used primarily as a polymerization inhibitor (short-stopper) in rubber synthesis and as an antioxidant.



CRITICAL WARNING: Isomer Confusion

Researchers frequently confuse this compound with its structural isomer, N,O-Dimethylhydroxylamine hydrochloride (Weinreb amine).

- Target Molecule (This Guide): N,N-Dimethylhydroxylamine HCl (CAS 16645-06-0).[1][2][4][5]
[6] Structure:
.[5] Used in redox systems.[3]
- Common Confusion: N,O-Dimethylhydroxylamine HCl (CAS 6638-79-5).[7][8] Structure:
. Used for Weinreb amides.[7][8]

Do not substitute one for the other. They possess fundamentally different reactivity profiles.

Physicochemical Characterization

Understanding the solubility of DMHA·HCl requires analyzing its ionic lattice and protonation state. As a hydrochloride salt, its solubility is governed by the competition between the lattice energy of the crystal and the solvation enthalpy provided by the solvent.

Property	Specification	Notes
Formula		Ionic salt structure
Molecular Weight	97.54 g/mol	
Appearance	White crystalline needles	Highly hygroscopic
Melting Point	106–109 °C	Sharp melt indicates high purity
pKa (Conjugate Acid)	~5.2 – 5.5	Significantly less basic than dimethylamine () due to the inductive effect of the hydroxyl group.
Redox Potential	Strong Reductant	Incompatible with oxidizing agents (peroxides, permanganates).

Solubility Profile

The solubility of DMHA[3][7]·HCl follows a distinct "Like Dissolves Like" gradient typical of amine salts. It exhibits high solubility in protic, high-dielectric solvents and near-zero solubility in non-polar hydrocarbons.

Solvent Compatibility Matrix

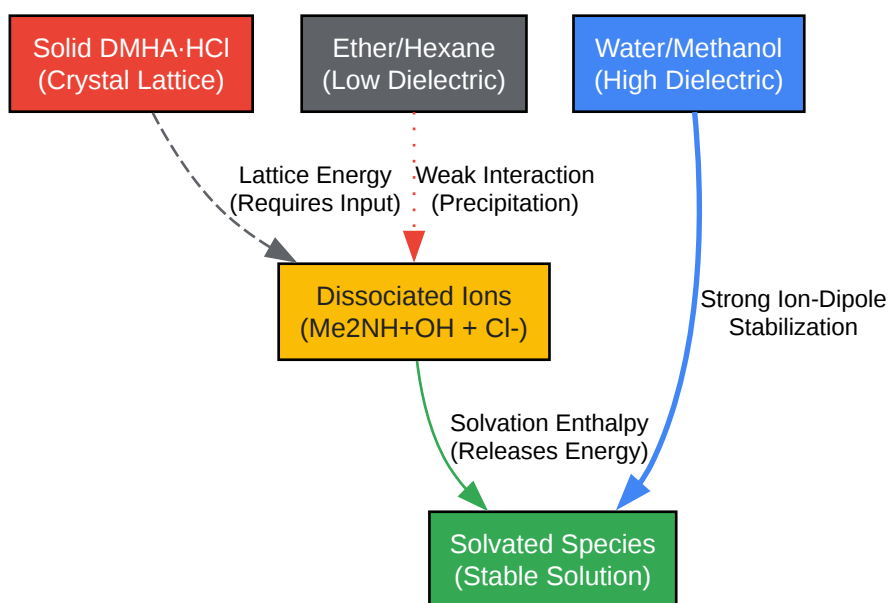
Solvent Class	Representative Solvent	Solubility Rating	Solubility Mechanism
Aqueous	Water (pH 7)	Very High (>500 g/L)	Ion-dipole interactions; Hydrogen bonding.
Alcohol	Methanol, Ethanol	High	Solvation of the ammonium cation; H-bonding with group.
Polar Aprotic	DMSO, DMF	Moderate to High	High dielectric constant stabilizes the ion pair.
Chlorinated	Chloroform, DCM	Low/Moderate	Limited solubility; often requires free-basing for extraction.
Ethers	Diethyl Ether, THF	Insoluble	Lack of sufficient polarity to break ionic lattice.
Hydrocarbons	Hexanes, Pentane	Insoluble	No interaction with ionic species.

The "Antisolvent" Principle

The sharp contrast between ethanol (soluble) and diethyl ether (insoluble) is the foundation of the purification protocol. Adding ether to a saturated ethanol solution of DMHA·HCl forces the salt to crash out of solution as a crystalline solid, while impurities remain dissolved.

Thermodynamic Visualization (Graphviz)

The following diagram illustrates the solvation thermodynamics driving the solubility profile.



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Caption: Thermodynamic cycle showing how high-dielectric solvents overcome lattice energy to solvate DMHA·HCl, while low-dielectric solvents fail, causing precipitation.

Practical Protocols: Handling & Purification

Preparation of Oxygen-Free Stock Solutions

Because **N,N-dimethylhydroxylamine** is a reducing agent, it is susceptible to auto-oxidation in solution over time.

- Solvent Prep: Sparge distilled water or methanol with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.
- Dissolution: Add DMHA·HCl to the degassed solvent.
- Storage: Store under an inert atmosphere at 2–8°C. Solutions typically degrade (yellowing) within 24–48 hours if exposed to air.

Purification via Recrystallization (The Ethanol/Ether Method)

This protocol utilizes the solubility differential described in Section 3.

Objective: Purify crude DMHA·HCl to remove colored oxidation byproducts.

Step-by-Step Methodology:

- Dissolution: Dissolve crude DMHA·HCl in the minimum amount of warm Absolute Ethanol (~50–60°C). Do not boil excessively.
- Filtration: If insoluble particulates are present, filter rapidly while hot.
- Precipitation: Slowly add Diethyl Ether (or MTBE) to the warm ethanol solution until a slight turbidity (cloudiness) persists.
 - Ratio: Typically 1 part Ethanol to 3–4 parts Ether.
- Crystallization: Cool the mixture slowly to room temperature, then place in a freezer (-20°C) for 2 hours. White needles should form.[4]
- Collection: Filter the crystals under nitrogen (to prevent moisture absorption) and wash with cold ether.
- Drying: Dry in a vacuum desiccator over

Workflow Diagram



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Caption: Purification workflow exploiting the differential solubility of DMHA·HCl in ethanol versus ether.

Analytical Validation

To verify the identity and purity of the dissolved species, use the following markers:

- Melting Point: The hydrochloride salt must melt between 106–109°C. A lower range indicates moisture absorption (hygroscopicity) or oxidation.
- Silver Nitrate Test (Qualitative):
 - Dissolve a small amount in water.
 - Add

 . A heavy white precipitate (

) confirms the presence of the chloride counter-ion.
 - Note: This confirms it is a salt, not the free base.
- Redox Activity Check:
 - Add a drop of dilute

 (purple) to the solution.
 - Rapid decolorization (turning clear/brown) confirms the reducing activity of the N-OH moiety.

Safety & Stability

- Hygroscopicity: The salt will deliquesce (turn into liquid) if left in open air. Always handle in a low-humidity environment or glovebox.
- Incompatibilities: violently incompatible with strong oxidizing agents.
- Toxicology: Hydroxylamines are suspected mutagens and skin irritants. Wear nitrile gloves and use a fume hood.

References

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